

Application Note: Analysis of Pentyl Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Pentyl octanoate*

Cat. No.: *B1581169*

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **pentyl octanoate** using Gas Chromatography-Mass Spectrometry (GC-MS).

Pentyl octanoate, a fatty acid ester, is a significant contributor to the aroma and flavor profiles of various fruits and beverages and sees use in the fragrance industry. The protocols outlined below provide a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for quality control, research, and development applications.

Introduction

Pentyl octanoate ($C_{13}H_{26}O_2$) is an organic compound classified as a fatty acid ester, formed from the condensation of octanoic acid and pentan-1-ol.[1] Its characteristic fruity aroma makes it a valuable component in the food, beverage, and cosmetics industries. Accurate and reliable quantification of **pentyl octanoate** is crucial for product formulation, quality assurance, and sensory analysis. GC-MS is the analytical technique of choice for this purpose, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. This document provides detailed protocols for sample preparation and GC-MS analysis, along with

expected quantitative data and a visualization of the mass spectral fragmentation of **pentyl octanoate**.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods are presented below: liquid-liquid extraction for liquid samples and headspace solid-phase microextraction (HS-SPME) for both liquid and solid samples.

1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as beverages and liquid flavor formulations.

- Reagents and Materials:
 - Sample containing **pentyl octanoate**
 - Organic solvent (e.g., hexane, dichloromethane)[\[2\]](#)[\[3\]](#)
 - Anhydrous sodium sulfate
 - Separatory funnel
 - Glass vials
- Procedure:
 - To a separatory funnel, add a known volume of the liquid sample (e.g., 10 mL).
 - Add an equal volume of an appropriate organic solvent (e.g., 10 mL of hexane).
 - Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
 - Allow the layers to separate. The organic layer will contain the extracted **pentyl octanoate**.
 - Drain the aqueous (lower) layer and collect the organic (upper) layer.

- Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
- Collect the dried extract in a clean glass vial.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
- The sample is now ready for GC-MS analysis.

1.2. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for the analysis of volatile compounds in both liquid and solid matrices, such as fruit purees, perfumes, and solid food products.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Reagents and Materials:
 - Sample containing **pentyl octanoate**
 - SPME fiber assembly with a suitable coating (e.g., 50/30 μm DVB/CAR/PDMS)[\[7\]](#)
 - 20 mL headspace vials with septa
 - Heater-stirrer or water bath
 - Sodium chloride (optional, to increase analyte volatility)
- Procedure:
 - Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
 - If desired, add a small amount of sodium chloride (e.g., 1 g) to the vial.[\[4\]](#)
 - Seal the vial with the septum cap.
 - Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).[\[8\]](#)

- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.[\[8\]](#)
- Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumental Conditions

The following instrumental parameters are recommended for the analysis of **pentyl octanoate**. Optimization may be required based on the specific instrument and sample.

- Gas Chromatograph (GC):
 - Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[\[9\]](#)[\[10\]](#)
 - Injector Temperature: 250°C
 - Injection Mode: Splitless (for LLE) or direct desorption (for SPME)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 250°C
 - Final hold: 5 minutes at 250°C
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV[\[11\]](#)
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Mass Scan Range: m/z 40-300

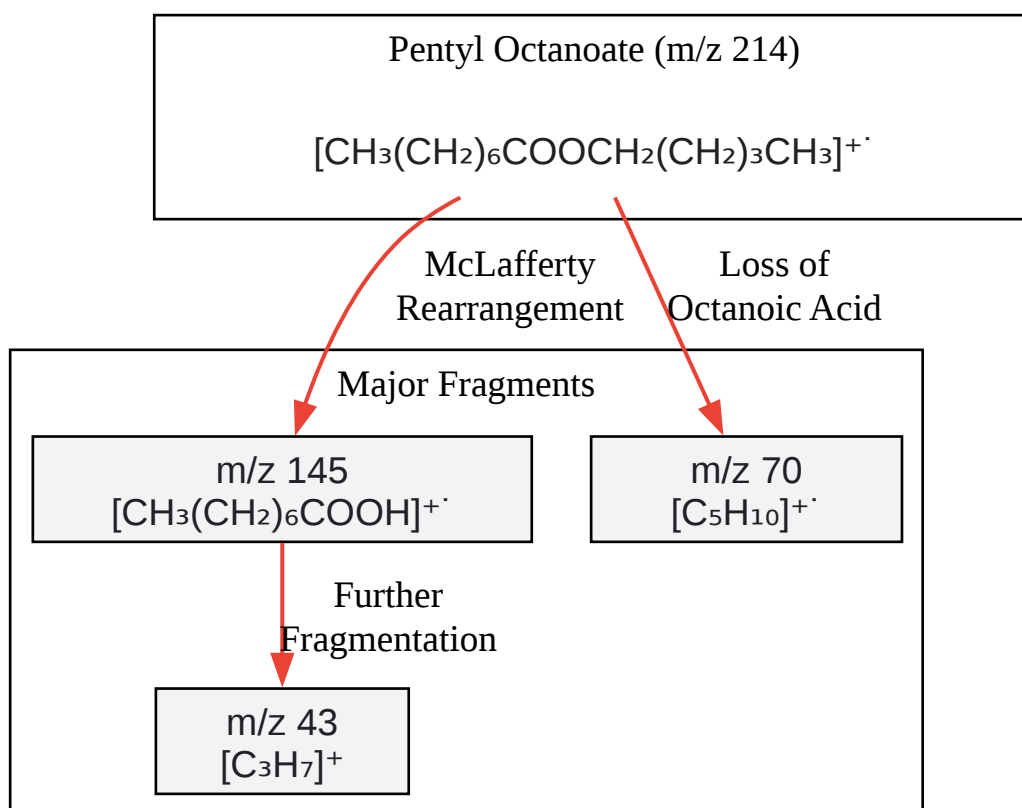
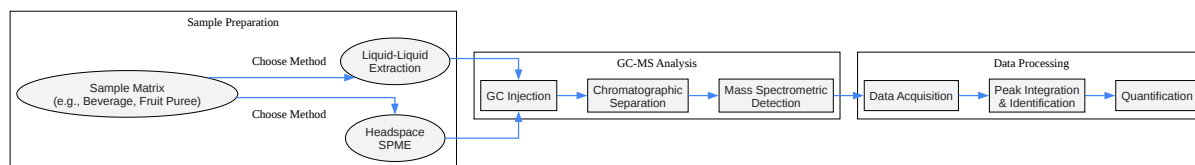
- Solvent Delay: 3 minutes

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of **pentyl octanoate**. The retention time is approximate and may vary depending on the specific chromatographic conditions. The mass spectral data is based on the electron ionization spectrum from the NIST WebBook.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₂₆ O ₂	[12]
Molecular Weight	214.34 g/mol	[12]
CAS Number	638-25-5	[12]
Approx. Retention Time	12.5 - 13.5 min	Based on typical GC conditions for similar compounds
Key Mass Fragments (m/z)	Relative Intensity (%)	NIST WebBook
43	100	NIST WebBook
70	85	NIST WebBook
55	70	NIST WebBook
41	65	NIST WebBook
145	40	NIST WebBook
115	20	NIST WebBook
214 (M ⁺)	<5	NIST WebBook

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